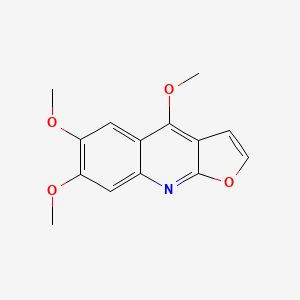

Kokusaginine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6,7-trimethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRXRVFXQIKPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197506 | |

| Record name | Kokusaginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-08-2 | |

| Record name | Kokusaginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kokusaginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kokusaginine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kokusaginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOKUSAGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1753DK5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kokusaginine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine is a furoquinoline alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Rutaceae family, commonly known as the rue or citrus family. Several genera within this family have been identified as sources of this bioactive alkaloid.

Primary Plant Sources:

-

Ruta graveolens (Common Rue): This perennial herb is one of the most well-documented sources of this compound. Various parts of the plant, including the leaves, have been found to contain the compound.[1]

-

Haplophyllum species: Several species within the Haplophyllum genus are known to produce this compound. These include Haplophyllum thesioides and Haplophyllum tuberculatum.[2]

-

Dictamnus dasycarpus (Densefruit Pittany Root): The root bark of this plant is another significant source from which this compound has been isolated.

Other Reported Sources:

While the above are primary sources, this compound and other furoquinoline alkaloids have also been reported in other genera of the Rutaceae family, such as Helietta, Zanthoxylum, and Euodia. The presence and concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed.

Quantitative Data on this compound Content

Precise quantitative data for the yield of pure this compound from its natural sources is not extensively reported in the available scientific literature. However, data on the yield of total extracts and related compounds can provide a valuable proxy for estimating potential yields.

| Plant Species | Plant Part | Type of Yield Data | Reported Yield | Citation(s) |

| Ruta graveolens | Shoots | Total Furanocoumarins | 0.4% - 0.9% of dry matter | |

| Ruta graveolens | Leaves & Seeds | Lyophilized Hydroalcoholic Extract | 25.9% (leaves), 23.3% (seeds) | [3] |

| Haplophyllum tuberculatum | Aerial Parts | Essential Oil | 0.02% (from Iranian source) | [2] |

| Haplophyllum tuberculatum | Aerial Parts & Flowers | Essential Oil | 0.4% - 1.5% (v/w on dry weight) | [2] |

| Haplophyllum tuberculatum | Aerial Parts | Total Phenols (Ethanolic Extract) | 46.2 mg gallic acid/g | [3] |

| Haplophyllum tuberculatum | Leaves | Total Phenols (Ethyl Acetate Extract) | 262 mg gallic acid equivalents/g | [4] |

| Haplophyllum tuberculatum | Leaves | Total Flavonoids (Ethyl Acetate Extract) | 99.1 mg quercetin equivalent/g | [4] |

Note: The yields presented above are for total extracts or classes of compounds and not for pure this compound. The actual yield of this compound will be a fraction of these values and would require specific analytical quantification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a representative protocol synthesized from established methodologies for alkaloid isolation.

General Experimental Workflow

Detailed Methodology

Step 1: Plant Material Preparation

-

Collect fresh plant material, such as the leaves of Ruta graveolens.

-

Air-dry the plant material in the shade for several days until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

Step 2: Extraction

-

Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

Step 3: Acid-Base Partitioning for Alkaloid Enrichment

-

Suspend the crude methanolic extract in 2% sulfuric acid.

-

Filter the acidic solution to remove non-alkaloidal components.

-

Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

-

Extract the alkaline solution exhaustively with dichloromethane or chloroform in a separatory funnel.

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude alkaloid extract.

Step 4: Purification by Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate (e.g., 20 mL each).

Step 5: Monitoring and Final Purification

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3).

-

Visualize the TLC plates under UV light (254 nm and 366 nm) and/or by spraying with Dragendorff's reagent to identify alkaloid-containing spots.

-

Pool the fractions containing the spot corresponding to this compound.

-

For higher purity, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol and water.

Step 6: Structural Elucidation

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, with the PI3K/Akt pathway being a primary target.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in various diseases, including cancer. This compound has been demonstrated to inhibit the activation of this pathway.

The proposed mechanism of action involves the modulation of downstream effectors. This compound treatment has been shown to increase the nuclear translocation of Glycogen Synthase Kinase 3β (GSK-3β). In the nucleus, GSK-3β can phosphorylate and promote the degradation of pro-proliferative and pro-survival proteins such as Snail and β-catenin. The downregulation of these proteins can lead to the suppression of processes like the epithelial-to-mesenchymal transition (EMT), which is critical for cancer cell invasion and metastasis.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources within the Rutaceae family, highlighting the need for more specific quantitative analysis of its yield. The detailed experimental protocol offers a practical framework for its isolation and purification, essential for further pharmacological studies. Furthermore, the elucidation of its inhibitory action on the PI3K/Akt signaling pathway provides a molecular basis for its observed anti-proliferative and pro-apoptotic effects. Continued research into the precise molecular interactions of this compound and its efficacy in preclinical and clinical settings is warranted to fully realize its potential as a therapeutic agent.

References

In-Depth Technical Guide: Isolation of Kokusaginine from Ruta graveolens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of the furoquinoline alkaloid, kokusaginine, from the plant Ruta graveolens, commonly known as common rue. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the workflow, catering to the needs of researchers in natural product chemistry and drug development.

Introduction

Ruta graveolens L. is a plant belonging to the Rutaceae family and is a rich source of various secondary metabolites, including alkaloids and coumarins.[1] Among these, this compound, a furoquinoline alkaloid, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antibacterial, and potential anti-cancer properties.[2][3] The efficient isolation and purification of this compound are crucial steps for its further pharmacological evaluation and potential development as a therapeutic agent. This guide synthesizes information from various scientific studies to provide a detailed protocol for its extraction and purification.

Experimental Protocols

The isolation of this compound from Ruta graveolens typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are a composite of established methods described in the scientific literature.

Plant Material and Extraction

Protocol 1: Ethanolic Extraction

-

Plant Material Preparation: The aerial parts (leaves and stems) of Ruta graveolens are collected, shade-dried, and pulverized into a coarse powder.[4]

-

Maceration: The powdered plant material (e.g., 1 kg) is macerated in 96% ethanol (e.g., 5 L) for a period of 24 to 72 hours at room temperature with occasional stirring.[4]

-

Filtration and Concentration: The ethanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

Fractionation of the Crude Extract

Protocol 2: Liquid-Liquid Partitioning

-

Acid-Base Extraction: The crude ethanolic extract is dissolved in 10% aqueous acetic acid.

-

Defatting: The acidic solution is then partitioned with n-hexane to remove non-polar constituents like fats and waxes. The hexane layer is discarded.

-

Basification and Extraction: The aqueous acidic layer is basified to a pH of 9-10 with ammonium hydroxide. This basic solution is then partitioned successively with dichloromethane or chloroform. The organic layers containing the alkaloids are combined.

-

Concentration: The combined organic layers are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

Purification of this compound

Protocol 3: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a suitable solvent system, for example, a mixture of n-hexane and ethyl acetate.

-

Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. For instance, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be employed.

-

Fraction Collection and Analysis: Fractions of a specific volume (e.g., 20 mL) are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light (254 nm and 365 nm).

-

Isolation of this compound: Fractions showing a prominent spot corresponding to the Rf value of a this compound standard are combined.

-

Recrystallization: The combined fractions are concentrated, and the residue is recrystallized from a suitable solvent system (e.g., methanol or acetone) to obtain pure this compound crystals.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes representative quantitative data.

| Parameter | Value | Reference |

| Yield of Crude Ethanolic Extract | ~10-15% (w/w) of dried plant material | General estimation from literature |

| Yield of Crude Alkaloid Fraction | ~1-2% (w/w) of crude extract | General estimation from literature |

| Yield of Pure this compound | Not explicitly stated in the reviewed literature | - |

| Molecular Formula | C14H13NO4 | [5] |

| Molecular Weight | 259.26 g/mol | [5] |

Spectroscopic Data for this compound

The structural elucidation of the isolated this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Observed Peaks/Values |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.95 (d, J=2.8 Hz, 1H), 7.45 (s, 1H), 7.29 (d, J=2.8 Hz, 1H), 7.05 (s, 1H), 4.41 (s, 3H), 4.07 (s, 3H), 3.98 (s, 3H) |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 164.5, 157.8, 151.9, 145.2, 142.1, 139.8, 118.9, 106.5, 104.8, 101.7, 95.2, 61.8, 56.4, 56.2 |

| Mass Spectrometry (EI-MS) m/z | 259 [M]+, 244, 216 |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Logical Relationship in Purification Steps

Caption: Purification of this compound via chromatography.

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation of this compound from Ruta graveolens. The provided protocols, quantitative data, and visual workflows serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery. The successful isolation of pure this compound is a critical prerequisite for in-depth biological and pharmacological investigations, paving the way for the potential development of new therapeutic agents. Further research to optimize extraction yields and develop more efficient purification strategies is encouraged.

References

- 1. Purification [chem.rochester.edu]

- 2. scielo.br [scielo.br]

- 3. An Evaluation of Sex-Specific Pharmacokinetics and Bioavailability of this compound: An In Vitro and In Vivo Investigation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C14H13NO4 | CID 10227 - PubChem [pubchem.ncbi.nlm.nih.gov]

Kokusaginine from Tinospora malabarica: A Technical Guide to Extraction, and Biological Insights

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the extraction of the furoquinoline alkaloid kokusaginine from Tinospora malabarica. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the key signaling pathways modulated by this bioactive compound.

Introduction

Tinospora malabarica, a member of the Menispermaceae family, is a medicinal plant recognized for its diverse phytochemical composition. Among its constituents, the furoquinoline alkaloid this compound has garnered significant interest due to its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, antibacterial, and antiparasitic activities. Notably, it has been identified as an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer. This guide details a representative methodology for the extraction and isolation of this compound from Tinospora malabarica and explores its interaction with key cellular signaling pathways.

Extraction and Isolation of this compound: A Representative Protocol

While the seminal work by Bowen and Motawe in 1985 first reported the isolation of this compound from Tinospora malabarica, the detailed protocol from this study is not widely available. Therefore, the following is a comprehensive, representative protocol synthesized from established methods for the extraction of furoquinoline alkaloids from plant materials. This protocol is designed to provide a robust framework for the successful isolation of this compound.

Experimental Workflow

Caption: A generalized workflow for the extraction and purification of this compound.

Detailed Experimental Protocol

2.2.1 Plant Material Preparation

-

The stems of Tinospora malabarica are collected and authenticated.

-

The plant material is shade-dried for 10-14 days until brittle.

-

The dried stems are coarsely powdered using a mechanical grinder and sieved to a uniform particle size (e.g., 40-60 mesh).

2.2.2 Soxhlet Extraction

-

A known quantity (e.g., 500 g) of the powdered plant material is packed into a cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The material is extracted with methanol (2.5 L) for 24-48 hours or until the solvent running through the siphon is colorless.

2.2.3 Concentration

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous residue.

2.2.4 Acid-Base Partitioning

-

The crude methanolic residue is dissolved in 5% aqueous hydrochloric acid (HCl, 500 mL).

-

The acidic solution is then washed with a non-polar organic solvent such as dichloromethane (CH₂Cl₂) (3 x 250 mL) to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloid salts, is retained.

-

The acidic aqueous layer is then basified to a pH of 9-10 with a suitable base, such as ammonium hydroxide (NH₄OH), while cooling in an ice bath. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

-

The now basic aqueous solution is extracted with dichloromethane (5 x 200 mL).

-

The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo to yield the crude alkaloid fraction.

2.2.5 Chromatographic Purification

-

Column Chromatography:

-

The crude alkaloid fraction is adsorbed onto a small amount of silica gel (60-120 mesh).

-

This is then loaded onto a silica gel column packed in a non-polar solvent (e.g., hexane or chloroform).

-

The column is eluted with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualized under UV light (254 nm and 365 nm).

-

-

Preparative TLC and/or Recrystallization:

-

Fractions containing compounds with an Rf value corresponding to a this compound standard are pooled.

-

Further purification can be achieved using preparative TLC with the same or a similar solvent system.

-

Alternatively, the pooled fractions can be concentrated and recrystallized from a suitable solvent (e.g., methanol or acetone) to yield pure crystalline this compound.

-

2.2.6 Characterization The identity and purity of the isolated this compound should be confirmed using standard analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and by comparison with a certified reference standard.

Quantitative Data

Specific quantitative yield data for this compound from Tinospora malabarica is not available in the accessible literature. However, yields of furoquinoline alkaloids from other plant sources can provide a general reference.

| Plant Source (Family) | Compound | Yield (% of Dry Weight) | Reference Plant Part |

| Ruta graveolens (Rutaceae) | This compound | Not specified, but a known constituent | Aerial parts |

| Teclea verdoorniana (Rutaceae) | This compound | Not specified, but a known constituent | Stem bark |

| Ptelea trifoliata (Rutaceae) | This compound | Up to 0.78% | Root bark |

| Tinospora crispa (Menispermaceae) | Total Alkaloids | 4.49% - 10.60% (crude ethanol extract) | Stem |

Biological Activity and Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in cellular regulation. Its inhibitory effects on the PI3K/Akt and NF-κB pathways are of particular interest in the context of inflammation and cancer research.

PI3K/Akt Signaling Pathway Inhibition by this compound

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway, which is a key mechanism for its potential anti-cancer effects.

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Alkaloids, as a class, are known to modulate NF-κB signaling.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the extraction and study of this compound from Tinospora malabarica. The detailed experimental protocol, though representative, offers a solid starting point for researchers. The visualization of its interaction with the PI3K/Akt and NF-κB signaling pathways underscores its potential as a lead compound for drug development, particularly in the fields of oncology and inflammatory diseases. Further research is warranted to elucidate the precise quantitative yield of this compound from T. malabarica and to further explore its pharmacological mechanisms of action.

Kokusaginine: A Furoquinoline Alkaloid with Therapeutic Potential

IUPAC Name: 4,6,7-trimethoxyfuro[2,3-b]quinoline

CAS Registry Number: 484-08-2

This technical guide provides an in-depth overview of kokusaginine, a furoquinoline alkaloid with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4,6,7-trimethoxyfuro[2,3-b]quinoline | [1] |

| CAS Registry Number | 484-08-2 | [1] |

| Molecular Formula | C₁₄H₁₃NO₄ | [1] |

| Molecular Weight | 259.26 g/mol | [1] |

| Melting Point | 171-172 °C | [2] |

| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in aqueous buffers. | |

| pKa | Data not available |

Biological Activities and Mechanism of Action

This compound has been investigated for a range of biological activities, with a primary focus on its potential as an anticancer, antiplasmodial, and cholinesterase inhibitory agent.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Furthermore, this compound has been shown to modulate the activity of P-glycoprotein (P-gp), a transmembrane protein responsible for multidrug resistance in cancer cells. By inhibiting P-gp, this compound can enhance the efficacy of other chemotherapeutic agents.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | - | |

| A431 | Skin Cancer | - | |

| MCF-7 | Breast Cancer | - | |

| A2780 | Ovarian Cancer | - |

Antiplasmodial Activity

The antiplasmodial properties of this compound suggest its potential as a lead compound for the development of new antimalarial drugs. Further research is needed to fully elucidate its mechanism of action against Plasmodium falciparum.

Cholinesterase Inhibition

This compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests its potential for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Signaling Pathway Interactions

This compound has been shown to modulate key cellular signaling pathways implicated in cancer progression.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been reported to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells. The precise molecular interactions of this compound within this pathway are an active area of investigation.

References

Furoquinoline alkaloids classification and examples

An In-depth Technical Guide to Furoquinoline Alkaloids: Classification, Examples, and Experimental Insights

Furoquinoline alkaloids are a significant class of heterocyclic natural products predominantly found in the Rutaceae family.[1] Their core structure, consisting of a furan ring fused to a quinoline system, is derived from anthranilic acid.[2][3] These compounds have garnered considerable attention from the scientific community due to their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory activities.[1][2][3] This guide provides a detailed overview of their classification, notable examples, quantitative biological data, and key experimental protocols relevant to their study.

The classification of furoquinoline alkaloids is primarily based on the substitution pattern on their core heterocyclic structure. A systematic way to categorize them is by the nature and position of substituents on the quinoline and furan rings. The main structural variations involve methoxy groups, hydroxyl groups, and prenyl side chains, which significantly influence their biological activity.

References

The Biosynthesis of Kokusaginine: A Technical Guide for Researchers

Abstract

Kokusaginine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. While the complete enzymatic machinery is yet to be fully elucidated, this document synthesizes current knowledge, presents a putative pathway, outlines relevant experimental protocols, and organizes available data for researchers, scientists, and drug development professionals.

Introduction

Furoquinoline alkaloids are a class of plant secondary metabolites characterized by a furan ring fused to a quinoline core. This compound (4,6,7-trimethoxyfuro[2,3-b]quinoline) is a prominent member of this family, exhibiting a range of biological effects. The biosynthesis of these alkaloids originates from primary metabolism, utilizing anthranilic acid as a key precursor.[1][2] The subsequent formation of the quinoline and furan rings involves a series of enzymatic reactions, including condensations, prenylations, hydroxylations, and methylations. This guide will delve into the known and proposed steps of this intricate pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the 4-hydroxy-2-quinolone core.

-

Construction of the furan ring.

-

Tailoring reactions (hydroxylation and methylation) to yield this compound.

Formation of the 4-Hydroxy-2-quinolone Core

The initial step in the biosynthesis of all furoquinoline alkaloids is the formation of the quinoline ring system from anthranilic acid, a product of the shikimate pathway.[1][2] Anthranilic acid condenses with malonyl-CoA (derived from acetic acid) in a reaction likely catalyzed by a type III polyketide synthase, such as a quinolone synthase, to form 2,4-dihydroxyquinoline. This is then tautomerized to the more stable 4-hydroxy-2-quinolone.

Diagram: Formation of the 4-Hydroxy-2-quinolone Core

Caption: Initial condensation reaction to form the quinoline core.

Construction of the Furan Ring

The formation of the characteristic furan ring begins with the prenylation of the 4-hydroxy-2-quinolone core. A dimethylallyl group, derived from the isoprenoid pathway, is attached to the C-3 position of the quinoline ring.[2] This prenylated intermediate then undergoes a series of reactions to form the furan ring, leading to the formation of dictamnine, a key branch-point intermediate in furoquinoline alkaloid biosynthesis. Tracer studies have shown that platydesmine is an efficient precursor of dictamnine.[3]

The key intermediates in this stage are:

-

4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone

-

Platydesmine

-

Dictamnine

Diagram: Furan Ring Formation

Caption: Pathway from the quinoline core to the furoquinoline scaffold of dictamnine.

Tailoring Reactions: From Dictamnine to this compound

This compound is a trimethoxy derivative of the basic furoquinoline scaffold. Therefore, the final steps in its biosynthesis involve a series of hydroxylation and subsequent O-methylation reactions starting from a dictamnine-like precursor. While the exact sequence and specific enzymes are not yet fully characterized, it is highly probable that Cytochrome P450 monooxygenases (P450s) catalyze the hydroxylation steps, and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) are responsible for the methylation.[1][4][5]

Based on the structure of this compound (methoxyl groups at C-4, C-6, and C-7), a plausible biosynthetic grid can be proposed, starting from a precursor that is hydroxylated at these positions. Dictamnine itself possesses a methoxy group at C-4. Therefore, subsequent hydroxylations at C-6 and C-7, followed by methylation, are required. Alternatively, these modifications could occur on an earlier intermediate.

Diagram: Putative Final Steps to this compound

Caption: A proposed sequence of hydroxylation and methylation reactions from dictamnine to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants is currently limited in the scientific literature. Most studies have focused on the identification of intermediates through tracer experiments rather than the detailed kinetic characterization of the enzymes involved. The following table summarizes the types of quantitative data that are needed for a complete understanding of the pathway and provides a template for future research.

| Parameter | Description | Method of Measurement | Target Enzyme/Step | Reported Values (Hypothetical) |

| Enzyme Kinetics | ||||

| Km (µM) | Substrate concentration at half-maximal velocity. | In vitro enzyme assays with purified recombinant enzymes. | Quinolone synthase, Prenyltransferase, P450s, OMTs | 10-100 |

| kcat (s-1) | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | In vitro enzyme assays. | Quinolone synthase, Prenyltransferase, P450s, OMTs | 0.1-10 |

| Metabolite Levels | ||||

| Precursor Concentration (µg/g FW) | The in planta concentration of key precursors. | LC-MS/MS analysis of plant extracts. | Anthranilic acid, Dictamnine | 1-50 |

| Product Titer (µg/g FW) | The final accumulation level of this compound in plant tissues. | LC-MS/MS analysis of plant extracts. | This compound | 50-500 |

| Gene Expression | ||||

| Relative Transcript Abundance | The expression levels of biosynthetic genes in different tissues or under various conditions. | qRT-PCR, RNA-Seq. | Genes encoding the biosynthetic enzymes. | Varies |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Tracer Studies for Pathway Elucidation

Objective: To identify the precursors and intermediates of the this compound biosynthetic pathway.

Methodology:

-

Synthesis of Labeled Precursors: Synthesize potential precursors (e.g., anthranilic acid, 4-hydroxy-2-quinolone, dictamnine) with isotopic labels (e.g., 13C, 14C, 15N, 2H).

-

Administration to Plant Material: Administer the labeled precursors to plant tissues capable of this compound biosynthesis (e.g., cell suspension cultures or young seedlings of a known this compound-producing species like Ruta graveolens).

-

Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

-

Extraction of Alkaloids: Harvest the tissue and perform a targeted alkaloid extraction. A typical procedure involves homogenization in an acidic methanol solution, followed by liquid-liquid partitioning.

-

Analysis: Analyze the extracted alkaloids using LC-MS/MS to detect the incorporation of the isotopic label into this compound and other potential intermediates. The mass shift corresponding to the isotopic label confirms the precursor-product relationship.

Diagram: Experimental Workflow for Tracer Studies

Caption: A generalized workflow for conducting tracer studies in plant biosynthesis.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and functionally characterize the enzymes involved in this compound biosynthesis.

Methodology:

-

Transcriptome Analysis: Perform RNA-Seq on tissues actively producing this compound to identify candidate genes, particularly those encoding enzyme classes known to be involved in alkaloid biosynthesis (e.g., P450s, OMTs).

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., for E. coli or S. cerevisiae). Express and purify the recombinant proteins.

-

In Vitro Enzyme Assays: Incubate the purified recombinant enzyme with its putative substrate and any necessary co-factors (e.g., NADPH for P450s, SAM for OMTs).

-

Product Identification: Analyze the reaction products using LC-MS/MS and NMR to confirm the enzymatic activity and identify the product.

-

In Planta Functional Validation: Use techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in the native plant to confirm the role of the candidate gene in this compound biosynthesis. A reduction or elimination of this compound accumulation upon silencing or knockout of the gene provides strong evidence for its function.

Regulation of the Biosynthetic Pathway

The biosynthesis of plant secondary metabolites is tightly regulated at the transcriptional level. It is likely that the genes encoding the enzymes of the this compound pathway are coordinately regulated by transcription factors. These transcription factors can be responsive to developmental cues and environmental stimuli, such as pathogen attack or UV light. Identifying these regulatory elements is a key area for future research and could be exploited to enhance the production of this compound in engineered systems.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a complex and fascinating example of plant specialized metabolism. While the general outline of the pathway from anthranilic acid is understood, the specific enzymes responsible for the final tailoring steps that produce this compound remain to be definitively identified and characterized. Future research should focus on:

-

Identification of the complete set of biosynthetic genes through a combination of genomics, transcriptomics, and proteomics.

-

Detailed biochemical characterization of the identified enzymes to determine their substrate specificity, kinetics, and reaction mechanisms.

-

Elucidation of the regulatory networks that control the expression of the biosynthetic genes.

-

Metabolic engineering of the pathway in microbial or plant hosts for the sustainable production of this compound and novel analogues.

A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the evolution of chemical diversity in plants but also pave the way for the development of new and improved pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of aromatic isoprenoids. Part I. The role of 3-prenylquinolines and of platydesmine in the biosnthesis of the furuquinoline alkaloid, dictamnine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Kokusaginine mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Kokusaginine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a furoquinoline alkaloid isolated from plants of the Rutaceae family, has demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. This technical guide consolidates the current understanding of its mechanism of action, focusing on its role in inducing apoptosis, causing cell cycle arrest, and overcoming multidrug resistance. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug development efforts in oncology.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by disrupting fundamental cellular processes required for tumor growth and survival. Key mechanisms include the induction of apoptosis, arrest of the cell cycle, and a notable ability to counteract multidrug resistance in chemoresistant cancer cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] Studies have shown that treatment with this compound leads to characteristic morphological changes associated with apoptosis, such as nuclear condensation and compromised cell membrane integrity.[1][2] This apoptotic effect is concentration-dependent. A key mediator in this process is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[1] The activation of caspase-3 by this compound confirms its pro-apoptotic potential.[1]

Cell Cycle Arrest

A primary antiproliferative mechanism of this compound is its ability to halt the cell cycle, thereby preventing cancer cells from dividing and proliferating.[1] Flow cytometry analysis has revealed that this compound induces a concentration-dependent cell cycle arrest in HeLa cervical cancer cells.[1][3] Specifically, treatment leads to an accumulation of cells in the G1 and G2/M phases and a corresponding decrease in the S phase population, indicating a disruption of checkpoints that govern cell cycle progression.[3]

Overcoming Multidrug Resistance (MDR)

One of the most significant findings is this compound's efficacy against multidrug-resistant (MDR) cancer cells, a major obstacle in chemotherapy.[4] this compound shows potent inhibitory effects on MDR breast cancer sublines, including MCF-7/ADR and MDA-MB-231/ADR.[4] Its mechanism for overcoming MDR involves two distinct actions:

-

Inhibition of Tubulin Assembly: this compound binds directly to tubulin, inhibiting its assembly into microtubules.[4] This disruption of microtubule formation interferes with the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[4]

-

Downregulation of P-glycoprotein (P-gp): It reduces the mRNA and protein levels of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapy drugs out of cancer cells.[4] By suppressing P-gp function, this compound increases the intracellular accumulation of cytotoxic agents, thereby re-sensitizing resistant cells to treatment.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Selectivity Note |

|---|---|---|---|

| HeLa | Cervical Carcinoma | Concentration-dependent inhibition | Less active towards non-cancerous MRC-5 fibroblasts[1] |

| A431 | Skin Carcinoma | Concentration-dependent inhibition | |

| MCF-7 | Breast Adenocarcinoma | Concentration-dependent inhibition | |

| A2780 | Ovarian Carcinoma | Concentration-dependent inhibition | |

| MCF-7/ADR | Multidrug-Resistant Breast Cancer | Potent inhibitory effect[4] |

| MDA-MB-231/ADR| Multidrug-Resistant Breast Cancer | Potent inhibitory effect[4] | |

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| this compound | Increased (Concentration-dependent)[3] | Decreased (Concentration-dependent)[3] | Increased (Concentration-dependent)[3] |

Table 3: Effect of this compound on Apoptotic Markers

| Cell Line | Marker | Effect |

|---|---|---|

| HeLa | Caspase-3 Activity | Increased (Concentration-dependent)[1] |

| HeLa | Nuclear Condensation | Increased (Concentration-dependent)[1] |

| MCF-7/ADR | Apoptosis Induction | Increased (Concentration-dependent)[4] |

Visualizations: Signaling Pathways and Workflows

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of this compound's anticancer activity.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Treatment: Treat cells with various concentrations of this compound. Include untreated (vehicle) controls. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.[3]

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for a set time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[6] Incubate for at least 30 minutes on ice or store at -20°C.[6]

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A to eliminate RNA-related signals.[4][7]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4]

Apoptosis Detection (Fluorescence Microscopy)

This technique uses fluorescent dyes to visualize apoptotic cells.[3]

-

Cell Culture and Staining: Grow cells on coverslips or in chamber slides and treat with this compound.

-

Staining: Add Hoechst 33258 (a blue fluorescent dye that stains the condensed chromatin in apoptotic nuclei more brightly than normal chromatin) and Propidium Iodide (a red fluorescent dye that can only enter cells with a compromised membrane) directly to the culture medium.[3][8]

-

Incubation: Incubate for 10-15 minutes at 37°C.

-

Imaging: Visualize the cells immediately using a fluorescence microscope. Early apoptotic cells will show bright blue, condensed nuclei (Hoechst positive), while late apoptotic or necrotic cells will be both bright blue and red (Hoechst and PI positive).

Caspase-3 Activity Assay

This assay quantifies the activity of activated caspase-3.[3]

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them using a specific lysis buffer to release cellular proteins.[9]

-

Protein Quantification: Determine the total protein concentration of the lysate to ensure equal loading.

-

Assay Reaction: Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3, such as DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric).[10][11] Activated caspase-3 in the lysate will cleave the substrate.

-

Detection: Measure the resulting signal (absorbance at 405 nm for pNA or fluorescence for AMC) using a plate reader.[10][11] The signal intensity is proportional to the caspase-3 activity in the sample.

P-glycoprotein Expression (Western Blot)

This method is used to detect and quantify the level of P-gp protein.

-

Protein Extraction: After treatment with this compound, lyse the cells and extract total protein.

-

Protein Quantification: Measure the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to P-gp, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of P-gp protein. Use a loading control (e.g., actin) to normalize the results.[12]

References

- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 2. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 3. researchgate.net [researchgate.net]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Propidium iodide and Hoechst 33258 live staining [bio-protocol.org]

- 9. biogot.com [biogot.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. abcam.com [abcam.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-inflammatory Properties of Kokusaginine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kokusaginine is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, such as Ruta graveolens.[1] Furoquinoline alkaloids represent a class of natural compounds that have garnered significant interest for their diverse biological activities, including antimicrobial, acetylcholinesterase inhibitory, and anti-inflammatory properties.[1][2] While the broader anti-inflammatory potential of this class of compounds is recognized, specific and detailed data on this compound's direct anti-inflammatory effects and its mechanisms of action are still emerging. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's anti-inflammatory potential by examining data from related compounds and outlining the key experimental protocols and signaling pathways relevant to its investigation.

Quantitative Data on the Anti-inflammatory Activity of Furoquinoline Alkaloids and Ruta graveolens Extracts

Direct quantitative data on the anti-inflammatory activity of this compound is limited in the currently available scientific literature. However, studies on extracts of Ruta graveolens and other furoquinoline alkaloids provide valuable insights into the potential efficacy of this compound class. The following tables summarize the available data.

Table 1: In Vitro Anti-inflammatory Activity of Related Furoquinoline Alkaloids and Ruta graveolens Extracts

| Compound/Extract | Experimental Model | Target | IC50 / Inhibition | Reference |

| Skimmianine | LPS-induced BV-2 microglial cells | Nitric Oxide (NO) Production | 7.0 µM | [3] |

| Preskimmianine | LPS-induced BV-2 microglial cells | TNF-α, IL-6, NF-κB Levels | Suppression Observed | [4] |

| Methanolic Extract of Ruta graveolens | LPS-challenged murine macrophage cells | Nitric Oxide (NO) Production | 73% inhibition | [5] |

| Alkaloid Fraction of Ruta graveolens (AFR) | Carrageenan-induced paw edema | Edema | Higher effect than diclofenac at 10 mg/kg | [1] |

| Ethanol Extract of Ruta graveolens | Human Pleural Fluid PLA2 | sPLA2 Enzyme | 66.6% inhibition at 50 µg | [2] |

| Aqueous Extract of Ruta graveolens | Human Pleural Fluid PLA2 | sPLA2 Enzyme | 46.6% inhibition at 50 µg | [2] |

Table 2: In Vivo Anti-inflammatory Activity of Ruta graveolens Extracts

| Extract | Animal Model | Dosage | Effect | Reference |

| Methanolic Extract of Ruta graveolens | Carrageenan-induced paw edema in Wistar rats | 20 mg/kg b.w. | 90.9% inhibition | [6] |

| Ethanolic Extract of Ruta graveolens | Carrageenan-induced paw edema in Wistar rats | 50 mg/kg b.w. | 90.9% inhibition | [6] |

| Alkaloid Fraction of Ruta graveolens (AFR) | Adjuvant-induced arthritic rats | 10 mg/kg | Decreased paw edema, TBARS, COX-2, 5-LOX, and MPO levels | [1] |

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for TNF-α, interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[7]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn upregulate the expression of pro-inflammatory genes.

Experimental Protocols

Standardized in vitro and in vivo models are essential for evaluating the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in a macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay (MTT): To determine non-toxic concentrations of this compound, cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Protein Expression (Western Blot): Cell lysates are collected to analyze the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. They are acclimatized for at least one week before the experiment.

-

Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Biochemical and Histological Analysis: At the end of the experiment, paw tissue can be collected for histological examination (to assess inflammatory cell infiltration) and for measuring the levels of inflammatory mediators like TNF-α, IL-6, and myeloperoxidase (MPO).

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of this compound is not yet abundant in the scientific literature, the demonstrated activity of related furoquinoline alkaloids and extracts from Ruta graveolens suggests that this compound is a promising candidate for further investigation. The likely mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Future research should focus on conducting rigorous in vitro and in vivo studies, following the established protocols outlined in this guide, to specifically quantify the anti-inflammatory efficacy of purified this compound. Determining its IC50 values for the inhibition of key inflammatory mediators and elucidating its precise molecular targets within the inflammatory signaling cascades will be crucial for its potential development as a novel anti-inflammatory agent.

References

- 1. Protective effects of isolated polyphenolic and alkaloid fractions of Ruta graveolens L. on acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jptcp.com [jptcp.com]

- 3. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

Kokusaginine: A Promising Furoquinoline Alkaloid for Anticancer Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kokusaginine, a furoquinoline alkaloid isolated from various plant species, has emerged as a compelling candidate for anticancer drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its mechanisms of action, experimental validation, and relevant protocols for in vitro evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. This compound, a phytochemical belonging to the furoquinoline class of alkaloids, has demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, which involves the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization, positions it as a promising lead compound for the development of new anticancer therapies.

Mechanism of Action

This compound exerts its anticancer effects through several interconnected pathways, primarily leading to programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway. This process is characterized by the following key events:

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 1: this compound-induced intrinsic apoptosis pathway.

Induction of Cell Cycle Arrest

This compound has been observed to halt the progression of the cell cycle, primarily at the G2/M phase. This prevents cancer cells from dividing and proliferating. The key mechanism involves the disruption of microtubule dynamics:

-

Inhibition of Tubulin Polymerization: this compound binds to tubulin, the fundamental protein component of microtubules. This binding interferes with the normal process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.

-

Modulation of Cell Cycle Regulatory Proteins: The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to the arrest of cells in the G2/M phase. This is often associated with the downregulation of key regulatory proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex that is crucial for entry into mitosis.

Figure 2: this compound-induced G2/M cell cycle arrest.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). This compound has shown promise in overcoming MDR, particularly in breast cancer cells. This is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their efficacy.

Experimental Evidence: Quantitative Data

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While a comprehensive table of IC50 values across all tested cancer cell lines is still being compiled in the literature, the following table summarizes representative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Data not consistently reported | [1][2] |

| MCF-7 | Breast Cancer | Data not consistently reported | [1][2] |

| A431 | Skin Cancer | Data not consistently reported | [1][2] |

| A2780 | Ovarian Cancer | Data not consistently reported | [1][2] |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | Potent inhibitory effect | [3] |

| MDA-MB-231/ADR | Doxorubicin-resistant Breast Cancer | Potent inhibitory effect | [3] |

Note: Specific IC50 values for this compound are not consistently available across a wide range of publicly accessible literature. The provided information indicates a potent effect, but further specific quantitative data is required for a complete comparative analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Figure 3: Workflow of the MTT assay for cell viability.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in G0/G1, S, and G2/M phases based on their DNA content.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% cold ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Principle: A specific substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Protocol:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them to release cellular contents.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: Incubate a standardized amount of cell lysate with the caspase-3 substrate in an appropriate reaction buffer.

-

Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration and compare the activity in treated versus untreated cells.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Compound Addition: Add this compound or a control compound to the reaction mixture.

-

Polymerization Induction: Initiate polymerization by raising the temperature to 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Compare the polymerization kinetics in the presence and absence of this compound to determine its inhibitory effect.

Western Blotting for P-glycoprotein

This technique is used to detect and quantify the expression of P-glycoprotein.

Protocol:

-

Protein Extraction: Extract total protein from this compound-treated and untreated multidrug-resistant cancer cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for P-glycoprotein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of P-gp.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest, and to overcome multidrug resistance. The mechanisms of action, involving tubulin polymerization inhibition and P-glycoprotein modulation, provide a strong rationale for its further development.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and drug-like properties.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anticancer therapeutic. The detailed protocols and mechanistic insights are intended to facilitate further research and accelerate the translation of this promising natural product into clinical applications.

References

The Antiviral Potential of Quinolines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide explores the antiviral effects of quinoline alkaloids, a class of natural compounds. Direct research on the antiviral properties of Kokusaginine is limited in the currently available scientific literature. Therefore, this document focuses on the broader family of quinoline derivatives to provide insights into their potential as antiviral agents.

Introduction

Viral diseases continue to pose a significant threat to global health, necessitating the urgent development of novel antiviral therapeutics. Natural products have historically been a rich source of lead compounds for drug discovery. Among these, quinoline alkaloids, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide range of biological activities, including promising antiviral effects against several human pathogens. This document provides a comprehensive technical overview of the antiviral activities of various quinoline alkaloids against a spectrum of viruses, detailing their efficacy, mechanisms of action, and the experimental methodologies employed in their investigation.

Quantitative Antiviral Activity of Quinoline Alkaloids

The antiviral efficacy of various quinoline derivatives has been quantified against several viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) values reported in the literature. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is also provided as an indicator of the compound's therapeutic window.

Table 1: Antiviral Activity of Quinoline Alkaloids against Flaviviruses (Dengue and Zika Virus)

| Compound | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| Chloroquine | Dengue Virus (DENV) | THP-1, Human Dendritic Cells | 12 - 16 | >50 | >3.1 - >4.2 | [1] |

| Mefloquine | Zika Virus (ZIKV) | Vero | - | - | - | [2] |

| 2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143) | Zika Virus (ZIKV) | - | Similar to mefloquine | - | - | [2] |

| Quinazolinone derivatives (22, 27, 47) | Zika Virus (ZIKV) | Mammalian and mosquito cells | as low as 0.086 | >10 | >116 | [3][4] |

| Quinazolinone derivatives (22, 27, 47) | Dengue Virus (DENV) | Mammalian and mosquito cells | as low as 0.086 | >10 | >116 | [3][4] |